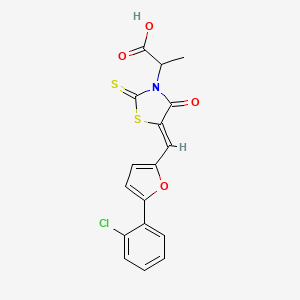![molecular formula C25H33N5O B2836340 3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine CAS No. 2097899-85-7](/img/structure/B2836340.png)
3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine and piperidine rings, and the attachment of these rings to the pyridazine ring. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The compound 3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine, due to its complex structure, is likely involved in the synthesis and study of novel chemical derivatives with potential antimicrobial properties. For instance, compounds similar in structure have been synthesized for the development of antimicrobial agents. In one study, cyano-5,6-dimethylpyridazin-3-ylthio)-N-(4-substituted-sulfamoyl)phenyl)acetamides were prepared and evaluated for antimicrobial activity, indicating the importance of such structures in medicinal chemistry research (A. S. Al-Kamali & A. Al-Hazmi, 2014).
Antimicrobial Activity Evaluation
Compounds featuring piperazine and pyridazine moieties have been explored for their antimicrobial properties. Novel bis(pyrazole-benzofuran) hybrids containing a piperazine linker were synthesized and showed significant antibacterial efficacies, suggesting the potential use of such structures in developing new antibacterial drugs (Ahmed E. M. Mekky & S. Sanad, 2020).
Potential in Cancer Treatment
The androgen receptor downregulator AZD3514, which incorporates a piperazine moiety, was developed for treating advanced prostate cancer, highlighting the therapeutic potential of compounds with piperazine and related structures in oncology (R. Bradbury et al., 2013).
Anti-Diabetic Applications
Triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated as anti-diabetic medications, specifically for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, demonstrating the application of such compounds in metabolic disorder treatments (B. Bindu, S. Vijayalakshmi, & A. Manikandan, 2019).
Propiedades
IUPAC Name |
[1-(6-cyclopropylpyridazin-3-yl)piperidin-3-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O/c1-18-5-3-7-23(19(18)2)28-13-15-29(16-14-28)25(31)21-6-4-12-30(17-21)24-11-10-22(26-27-24)20-8-9-20/h3,5,7,10-11,20-21H,4,6,8-9,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPPGHBYFPOTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCCN(C3)C4=NN=C(C=C4)C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
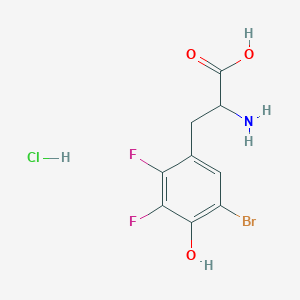
![1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2836258.png)
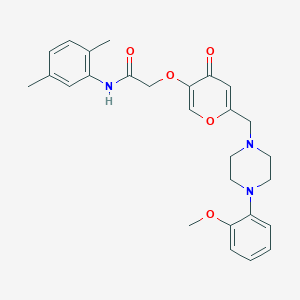
![(1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2836260.png)
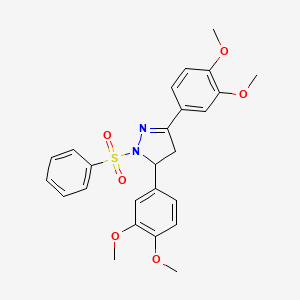
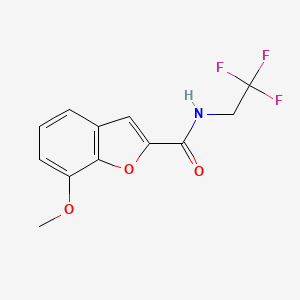
![4-isopropoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2836265.png)
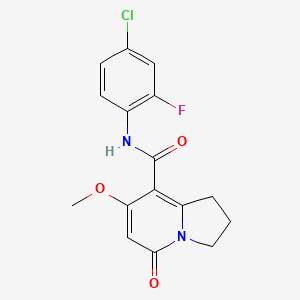
![3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2836269.png)
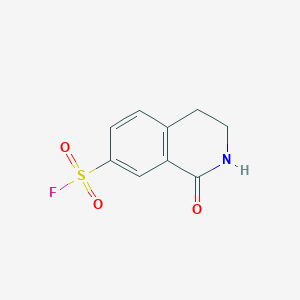
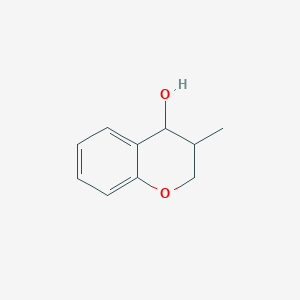
![2-amino-4-(3-bromo-4-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2836275.png)
![3-(3,4-dimethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2836279.png)
